6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenylpyrazolo[1,5-a]pyrimidine
Overview
Description
Trifluoromethylpyridines are considered promising compounds in the agrochemical and pharmaceutical industries . They have outstanding activity and their mode of action is different from other fungicides . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
Trifluoromethylpyridines are synthesized using various methods . For example, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis
The molecular structure of trifluoromethylpyridines is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group .Chemical Reactions Analysis
Trifluoromethylpyridines can undergo various chemical reactions . For example, they can react with amines to produce target compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylpyridines are influenced by the presence of the trifluoromethyl group and the pyridine moiety .Scientific Research Applications
Crystal Structure Analysis and Anticancer Activity
- The compound's crystal structure was studied using techniques like IR, 1H NMR, and X-ray diffraction. It exhibits moderate anticancer activity (Lu Jiu-fu et al., 2015).
Potential as Antiasthma Agents
- Pyrazolo[1,5-c]pyrimidines, similar in structure, have been found active as mediator release inhibitors, suggesting potential applications in antiasthma treatments (J. Medwid et al., 1990).
Electrophilic Substitution Reactions
- The compound's derivatives undergo various electrophilic substitution reactions, leading to the formation of new chemical structures with potential therapeutic applications (K. Atta, 2011).
Antibacterial Activity
- Derivatives of the compound have shown antibacterial activity, making them candidates for developing new antibacterial agents (S. Rostamizadeh et al., 2013).
Nonsteroidal Antiinflammatory Properties
- Pyrazolo[1,5-a]pyrimidines, which share a core structure, have been synthesized and studied for antiinflammatory properties, indicating potential in nonsteroidal antiinflammatory drug development (G. Auzzi et al., 1983).
Synthesis of Fused Pyrimidines
- It has been involved in reactions leading to the synthesis of new fused pyrimidines, expanding the range of compounds for pharmaceutical exploration (A. El-Reedy et al., 1989).
Synthesis of Trifluoromethylated Pyridines
- The synthesis techniques for related trifluoromethylated pyridines have been explored, contributing to the development of compounds with enhanced chemical properties (Masahīko Takahashi et al., 2004).
Development of Anti-Cancer and Anti-Inflammatory Agents
- Pyrazolo[1,5-a]pyrimidine-antipyrine hybrids were synthesized, exhibiting significant anti-inflammatory and anti-cancer activities (S. Kaping et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N4/c19-15-6-13(18(20,21)22)8-23-16(15)12-7-24-17-14(9-25-26(17)10-12)11-4-2-1-3-5-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWRLKHHGAJZEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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